Increased Lipophilicity and Membrane Permeability vs. the Des-Methyl Analog
The 4-methyl substituent on the pyrazole ring increases the computed XLogP3 by approximately 0.8 log units compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)pyridin-3-amine (XLogP3 of ~0.0), enhancing predicted passive membrane permeability while remaining within favorable drug-like space [1]. This is a crucial differentiation for central nervous system or intracellular kinase targets where a slight increase in lipophilicity can improve cellular potency without violating Lipinski’s Rule of Five [1].
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)pyridin-3-amine (XLogP3 ~0.0, inferred from des-methyl structure) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability for lead optimization campaigns where balancing solubility and permeability is critical for achieving oral bioavailability.
- [1] PubChem. (2025). Compound Summary for CID 19627788, 2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine. National Center for Biotechnology Information. View Source
